4-Amino-2-hydroxybenzonitrile

概要

説明

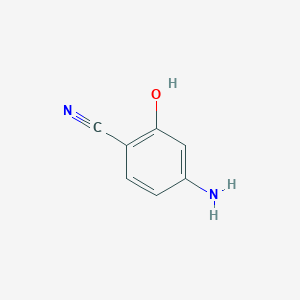

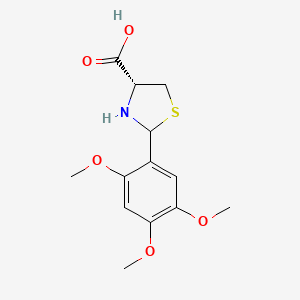

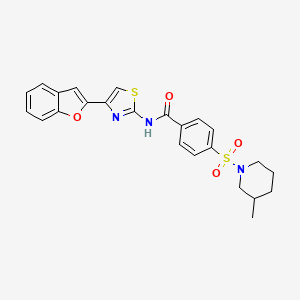

“4-Amino-2-hydroxybenzonitrile” is an organic compound with the molecular formula C7H6N2O . It has a molecular weight of 134.14 and is typically stored in a dark place under an inert atmosphere at room temperature .

Molecular Structure Analysis

The molecular structure of “4-Amino-2-hydroxybenzonitrile” can be represented by the InChI code: 1S/C7H6N2O/c8-4-5-1-2-6(9)3-7(5)10/h1-3,10H,9H2 . The compound belongs to a centrosymmetric space group P2 1/ c in a monoclinic crystal system .

Physical And Chemical Properties Analysis

“4-Amino-2-hydroxybenzonitrile” is a solid at room temperature . It has a density of 1.33 g/cm3 . The boiling point is predicted to be 376.2ºC at 760 mmHg .

科学的研究の応用

Synthesis and Application in Enzyme Modification

4-Hydroxybenzonitrile, a related compound to 4-Amino-2-hydroxybenzonitrile, has been utilized in the synthesis of a bifunctional amidination reagent. This reagent has shown potential in modifying enzymes without significantly reducing their activities, as observed in enzymes like lactate dehydrogenase, alkaline phosphatase, and tryptophan synthase (Müller & Pfleiderer, 1978).

Role in Cancer Research

A study on a family of compounds, including 4-aminobenzonitrile, demonstrated significant cytotoxicity in breast and colorectal cancer-derived cell lines. This indicates a potential role of 4-aminobenzonitrile derivatives in cancer research and treatment, particularly in cases like triple-negative breast cancer and colorectal cancer (Pilon et al., 2020).

Applications in Neuroscience

In neuroscience, 4-aminobenzonitrile derivatives have been employed as potent agonists for serotonin receptors. An example is the 25CN-NBOH compound, which has been extensively used in various in vivo and in vitro studies to explore serotonin 2A receptor signaling (Kristensen et al., 2021).

Herbicide Resistance in Agriculture

In agricultural sciences, 4-hydroxybenzonitrile, a structurally similar compound, has been used in the development of herbicide resistance. By introducing a specific detoxification gene into plants, resistance to the herbicide bromoxynil was achieved, showcasing an innovative approach in crop protection (Stalker et al., 1988).

Vibrational Spectra and Molecular Structure Studies

4-Hydroxybenzonitrile, closely related to 4-Amino-2-hydroxybenzonitrile, has been studied for its vibrational spectra and molecular structure. These studies are crucial in understanding the physical and chemical properties of such compounds, which can inform their applications in various scientific fields (Binev, 2001).

Safety And Hazards

“4-Amino-2-hydroxybenzonitrile” is considered hazardous. It is toxic if swallowed and causes skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

特性

IUPAC Name |

4-amino-2-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-5-1-2-6(9)3-7(5)10/h1-3,10H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZNEHKRXXALJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-hydroxybenzonitrile | |

Synthesis routes and methods

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B2627955.png)

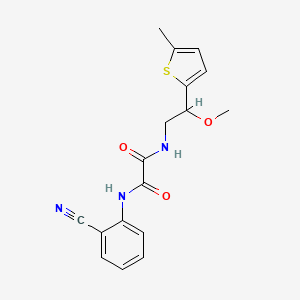

![2-[(2-chloro-6-fluorophenyl)methyl-methylamino]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2627956.png)

![5-((3,4-difluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2627970.png)

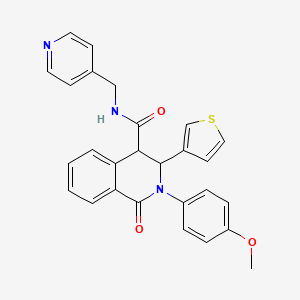

![Methyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2627971.png)

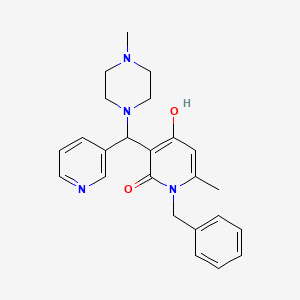

![4-[[3-[(4-Methylphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]methyl]benzonitrile](/img/structure/B2627973.png)